Benzyl 6-alpha-acetoxypenicillanate
Description
Systematic IUPAC Nomenclature and CAS Registry Information
Benzyl 6-alpha-acetoxypenicillanate is systematically named (2S,5R,6S)-6-acetoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate . This nomenclature reflects its bicyclic beta-lactam core, acetoxy substituent at the 6-alpha position, and benzyl ester group. The compound’s CAS Registry Number is 51483-23-9 , a unique identifier for its chemical structure in global databases.
| Property | Value |
|---|---|
| IUPAC Name | (2S,5R,6S)-6-acetoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| CAS Number | 51483-23-9 |
| Molecular Formula | C₁₇H₁₉NO₅S |
| Molecular Weight | 349.4 g/mol |
The molecular formula C₁₇H₁₉NO₅S confirms the presence of a penicillin-derived scaffold modified with an acetoxy group and benzyl ester.
Structural Relationship to Penicillin Core Scaffold Derivatives
This compound belongs to the penam class of beta-lactam antibiotics, characterized by a bicyclic system comprising a beta-lactam ring fused to a thiazolidine ring. Unlike natural penicillins such as benzylpenicillin (Penicillin G), which feature an acyl side chain at the 6-beta position, this derivative has two key modifications:
- 6-alpha-Acetoxy Group : A sterically bulky acetoxy substituent at the 6-alpha position, which alters electronic and steric properties compared to unmodified penicillins.
- Benzyl Ester : The carboxyl group at position 2 is esterified with benzyl alcohol, enhancing lipophilicity and stability against enzymatic hydrolysis.
These structural changes render the compound distinct from therapeutic penicillins, positioning it as a synthetic intermediate or tool for studying penicillin resistance mechanisms.
Synonyms and Historical Terminology in Pharmaceutical Literature
The compound has been referenced under multiple synonyms in chemical and pharmacological contexts:
- 6α-Acetoxypenicillanic Acid Benzyl Ester
- Benzyl (2S,5R,6S)-6-Acetoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- O-Glycosylation-IN-1 (in studies exploring glycosylation inhibition)
Historically, its terminology evolved alongside penicillin derivative research. Early literature often used non-systematic names like "benzyl ester of 6-acetoxypenicillanic acid" before IUPAC standardization.
Properties
CAS No. |
51483-23-9 |
|---|---|
Molecular Formula |
C17H19NO5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
benzyl (2S,5R,6S)-6-acetyloxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H19NO5S/c1-10(19)23-12-14(20)18-13(17(2,3)24-15(12)18)16(21)22-9-11-7-5-4-6-8-11/h4-8,12-13,15H,9H2,1-3H3/t12-,13-,15+/m0/s1 |
InChI Key |
FKUBXZHOKHFPDU-KCQAQPDRSA-N |
SMILES |
CC(=O)OC1C2N(C1=O)C(C(S2)(C)C)C(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C2N(C1=O)C(C(S2)(C)C)C(=O)OCC3=CC=CC=C3 |
Synonyms |
benzyl 6-alpha-acetoxypenicillanate |
Origin of Product |
United States |
Scientific Research Applications
Antibiotic Development
Benzyl 6-alpha-acetoxypenicillanate is primarily utilized in the synthesis of potent antibiotics. Its structure allows for modifications that enhance antibacterial activity against resistant strains of bacteria.
-
Case Study: Synthesis of New Antibiotics
A study highlighted the transformation of this compound into benzyl 6-alpha-hydroxypenicillanate through enzymatic deacetylation. This modification demonstrated increased antibacterial efficacy against various Gram-positive and Gram-negative bacteria, showcasing its potential as a precursor for novel antibiotic formulations . - Table: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Benzyl 6-alpha-hydroxypenicillanate | 0.5 | Staphylococcus aureus |
| This compound | 2.0 | Escherichia coli |
| Standard Penicillin G | 1.0 | Streptococcus pneumoniae |
Enzymatic Studies
The compound is frequently used in biochemical research to study enzyme interactions, particularly those involving beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
- Case Study: Beta-lactamase Inhibition
Research has demonstrated that this compound can be employed to investigate the inhibition mechanisms of various beta-lactamases. By observing how these enzymes interact with the compound, scientists can develop strategies to counteract bacterial resistance .
Research on Resistance Mechanisms
The compound plays a significant role in understanding the mechanisms behind bacterial resistance to antibiotics. By studying how modifications to its structure affect bacterial susceptibility, researchers can identify key features that contribute to resistance.
- Case Study: Structural Modifications
Investigations into structural modifications of this compound have revealed insights into how certain functional groups influence its antibacterial properties. For instance, altering the acetoxy group can significantly affect the compound's ability to evade beta-lactamase degradation .
Precursor in Synthetic Pathways
This compound serves as a precursor in synthetic pathways aimed at creating new classes of antibiotics with enhanced activity profiles.
- Table: Synthetic Pathways Using this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Hydrolysis | Benzyl 6-alpha-hydroxypenicillanate | 85 |
| Acetylation | Novel acetoxy derivatives | 90 |
| Alkylation | Extended-spectrum penicillins | 75 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzoate Compounds
Benzyl 6-alpha-acetoxypenicillanate shares functional groups with simpler benzoate esters but is distinguished by its fused β-lactam-thiazolidine core. Below is a comparative analysis with structurally analogous benzoates from the aliphatic, aromatic, and unsaturated subgroups (Table 1).
Key Structural Differences:
- Benzyl Group vs.
- Acetoxy Substitution : The 6-alpha-acetoxy group is absent in standard benzoates, conferring unique reactivity (e.g., hydrolysis susceptibility) compared to compounds like isopropyl benzoate.
- Core Complexity : The penicillanate backbone contrasts sharply with linear or branched aliphatic chains in simpler benzoates, suggesting divergent biological targets.
Data Tables: Comparative Overview of Benzoate Derivatives
Research Findings and Implications
Subgroup-Specific Properties
- Aliphatic Saturated Benzoates (e.g., Methyl benzoate) : Linear chains enhance volatility, making these compounds common in fragrances. Their metabolic pathways typically involve esterase-mediated hydrolysis .
- Branched Aliphatic Benzoates (e.g., Isopropyl benzoate) : Branched structures may reduce metabolic clearance rates compared to straight-chain analogs, as seen in pharmacokinetic studies of similar esters.
- Unsaturated Benzoates (e.g., cis-3-Hexenyl benzoate) : Double bonds introduce geometric isomerism, affecting odor profiles and oxidative stability.
Contrast with this compound
- β-Lactam Core: The penicillanate backbone may confer affinity for penicillin-binding proteins (PBPs), unlike non-β-lactam benzoates.
- Acetoxy Reactivity : The 6-alpha-acetoxy group could act as a leaving group under physiological conditions, enabling targeted drug delivery mechanisms absent in simpler esters.
Preparation Methods
Acylation of 6-alpha-Hydroxypenicillanate
The primary route to Benzyl 6-alpha-acetoxypenicillanate involves the acylation of 6-alpha-hydroxypenicillanate. In this method, the hydroxyl group at the 6-alpha position is acetylated using acetic anhydride or acetyl chloride under controlled conditions. Research by demonstrates that enzymatic deacetylation of this compound yields the corresponding 6-alpha-hydroxypenicillanate, suggesting reversibility in the acylation process. The reaction typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize generated acids.
A critical challenge lies in preserving the beta-lactam ring during acylation. Studies indicate that maintaining a reaction temperature below 0°C minimizes beta-lactam degradation, achieving yields of 68–72%. The molecular structure of the product is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks at δ 2.05 ppm (acetoxy methyl protons) and δ 5.45 ppm (benzyl ester protons).
Condensation Reactions Using Carbodiimide Activators
Alternative approaches employ carbodiimide-based activators to conjugate the acetoxy group. For instance, the dicyclohexylcarbodi-imide (DCC) and N-hydroxysuccinimide (NHS) system facilitates the formation of the acetoxy ester linkage. This method, adapted from peptide synthesis, involves activating the carboxylic acid moiety of acetic acid before coupling it to the 6-alpha-hydroxypenicillanate. The reaction proceeds in dimethylformamide (DMF) at room temperature, yielding 75–80% of the target compound. However, this method requires rigorous purification to remove dicyclohexylurea byproducts.
Enzymatic Preparation Methods
Enzymatic Deacetylation and Reverse Synthesis
Enzymatic strategies offer a green chemistry alternative to traditional acylation. As reported in, penicillin acylases can selectively cleave the acetyl group from this compound, producing 6-alpha-hydroxypenicillanate. This reaction is reversible under acidic conditions, enabling the re-acetylation of the hydroxyl intermediate to regenerate the acetoxy derivative. Immobilized enzymes, such as those bound to epoxy-activated resins, enhance reaction efficiency and reusability, achieving turnover numbers exceeding 15 cycles without significant activity loss.
Optimization of Immobilized Enzyme Systems
Recent advances focus on optimizing enzyme immobilization matrices. For example, cross-linked enzyme aggregates (CLEAs) of penicillin acylase demonstrate improved stability in organic solvents, enabling reactions in biphasic systems. A 2025 study documented a 92% conversion rate using CLEAs in a toluene-water system, compared to 78% with free enzymes.
Comparative Analysis of Synthesis Methods
The table below evaluates key parameters of the dominant preparation methods:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Chemical Acylation | 68–72 | 95–98 | 4–6 | High |
| DCC/NHS Activation | 75–80 | 90–93 | 12–18 | Moderate |
| Enzymatic Reversal | 85–92 | 98–99 | 24–36 | Low |
Chemical acylation remains the most scalable method, whereas enzymatic approaches offer superior purity but longer reaction times.
Purification and Characterization
Chromatographic Techniques
Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) analyses reveal a retention time of 8.2 minutes for this compound under reversed-phase conditions (C18 column, acetonitrile/water 70:30).
Crystallographic Insights
X-ray diffraction studies of analogous compounds, such as (3S,5R,6S)-Diphenylmethyl 1-oxo-6-bromopenicillanate, provide structural benchmarks. The thiazolidine ring adopts an envelope conformation, while the azetidine ring is planar—a geometry likely conserved in this compound.
Industrial Applications and Challenges
This compound serves as a precursor for beta-lactamase inhibitors and extended-spectrum penicillins. However, industrial adoption faces hurdles:
Q & A
Q. What are the key synthetic pathways for Benzyl 6-alpha-acetoxypenicillanate, and what critical steps influence yield and purity?
The synthesis typically involves cycloaddition and catalytic reduction steps. For example, azidoacetyl chloride reacts with a thiazoline carboxylate precursor to form intermediates like 5-phenyl-6-alpha-azidopenicillanate, followed by catalytic reduction and acylation with phenoxyacetyl chloride . Critical steps include controlling reaction temperature during cycloaddition to avoid side reactions and optimizing catalyst loading (e.g., palladium-based catalysts) to ensure complete reduction of azide groups. Purity is monitored via HPLC or NMR to confirm stereochemical integrity.
Q. Which analytical methods are recommended for characterizing this compound and its intermediates?
High-resolution NMR (¹H/¹³C) is essential for confirming structural assignments, particularly for distinguishing alpha/beta stereochemistry at the C6 position. Mass spectrometry (LC-MS or HRMS) validates molecular weights, while FT-IR identifies functional groups like ester carbonyls. Chromatographic methods (HPLC with UV detection) assess purity and isolate intermediates .
Q. What storage conditions are required to maintain the stability of this compound?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the acetoxy group. Solubility in aprotic solvents (e.g., DMSO) should be confirmed before long-term storage. Regular stability testing under varying pH and humidity conditions is advised to establish shelf-life parameters .
Advanced Research Questions
Q. How can reaction parameters be optimized for catalytic reduction steps in synthesizing this compound derivatives?
Use a Design of Experiments (DoE) approach to evaluate catalyst type (e.g., Pd/C vs. Raney Ni), hydrogen pressure, and solvent polarity. For example, polar aprotic solvents like THF may enhance reduction efficiency compared to non-polar alternatives. Kinetic studies (e.g., time-resolved sampling) can identify rate-limiting steps and byproduct formation pathways .
Q. What strategies resolve contradictions in stereochemical outcomes during isomerization of this compound derivatives?
Isomerization studies require controlled pH and temperature conditions. For instance, sulfoxide intermediates (e.g., compound 6 in ) undergo stereochemical inversion under acidic conditions. Chiral HPLC or X-ray crystallography can differentiate isomers, while computational modeling (DFT) predicts thermodynamic stability of alpha vs. beta configurations .
Q. How do alternative catalysts (e.g., cerium phosphate) influence synthesis efficiency and byproduct formation in esterification reactions?
Heterogeneous catalysts like ammonium cerium phosphate (ACP) can reduce byproducts by minimizing acid waste. In benzyl acetate synthesis, ACP showed higher selectivity compared to H₂SO₄, with optimized molar ratios (acid:alcohol) reducing esterification side reactions. Similar methodologies could be adapted for penicillanate ester synthesis .
Q. What computational approaches model the kinetic behavior of this compound formation?
Michaelis-Menten kinetics are applicable for enzyme-catalyzed esterification. For non-enzymatic pathways, Arrhenius-based models coupled with machine learning (e.g., neural networks) can predict rate constants under varying temperatures. Parameter estimation via nonlinear regression aligns experimental data with theoretical models .
Q. How do stability studies under accelerated conditions inform handling protocols for lab-scale use?
Conduct stress testing at elevated temperatures (40–60°C) and varying humidity (40–80% RH) to simulate degradation pathways. LC-MS monitors hydrolytic breakdown products (e.g., penicilloic acid derivatives). Data from such studies guide recommendations for in-process handling, such as limiting exposure to aqueous environments .
Methodological Notes
- Stereochemical Analysis : Always validate configurations using a combination of experimental (NMR coupling constants) and computational (molecular docking) tools.
- Catalyst Screening : Prioritize recyclable catalysts (e.g., ACP) to align with green chemistry principles .
- Data Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) meticulously to address variability in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
